Olaparib impurity 15
Description
Spectroscopic and Spectrometric Characterization
While detailed proprietary experimental data for the characterization of this specific impurity is not extensively published in peer-reviewed literature, reference material suppliers provide characterized standards. The characterization would invariably involve the following techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental to elucidating the carbon-hydrogen framework of the molecule. The ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons on the phthalazinone and fluorobenzyl rings, the methylene (B1212753) protons of the benzyl (B1604629) group, and the protons of the piperazine (B1678402) and butyryl groups. The integration of these signals would correspond to the number of protons in each environment. ¹³C NMR would provide signals for each unique carbon atom, including the carbonyl carbons of the amide, ketone, and phthalazinone moieties.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for determining the accurate mass of the molecule and, consequently, its elemental composition. For Olaparib impurity 15, the expected monoisotopic mass would align with its molecular formula, C24H25FN4O3. Fragmentation patterns observed in MS/MS experiments would further corroborate the proposed structure by showing losses of characteristic fragments, such as the butyryl group or parts of the piperazine ring.
Infrared (IR) Spectroscopy: The IR spectrum would reveal the presence of key functional groups. Characteristic absorption bands would be observed for the N-H stretch of the phthalazinone, C=O stretches of the amide, ketone, and lactam functionalities, and C-F stretching vibrations.
Physicochemical Properties
The physical and chemical properties of this compound are essential for its isolation, purification, and for the development of analytical methods.
| Property | Value |
| CAS Number | 2250243-17-3 |
| Molecular Formula | C24H25FN4O3 |
| Molecular Weight | 436.49 g/mol |
| Appearance | Typically a solid |
| Solubility | Information not widely available, but likely soluble in organic solvents like DMSO and methanol (B129727) |
The data in this table is compiled from information provided by commercial suppliers of chemical reference standards.
Chromatographic Behavior
In pharmaceutical analysis, High-Performance Liquid Chromatography (HPLC) is the predominant technique for the separation and quantification of impurities. The chromatographic behavior of this compound would be determined relative to the active pharmaceutical ingredient (API), Olaparib. In a typical reversed-phase HPLC method, the retention time of the impurity will differ from that of Olaparib, allowing for its resolution and quantification. The development of such methods is a key part of quality control in drug manufacturing. xiahepublishing.comturkjps.org Forced degradation studies of Olaparib under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) are performed to understand its degradation pathways and to ensure that the analytical method is stability-indicating, meaning it can separate the API from all potential degradation products and impurities. turkjps.orgacs.orgdaicelpharmastandards.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
2250243-17-3 |
|---|---|
Molecular Formula |
C24H25FN4O3 |
Molecular Weight |
436.5 g/mol |
IUPAC Name |
4-[[3-(4-butanoylpiperazine-1-carbonyl)-4-fluorophenyl]methyl]-2H-phthalazin-1-one |
InChI |
InChI=1S/C24H25FN4O3/c1-2-5-22(30)28-10-12-29(13-11-28)24(32)19-14-16(8-9-20(19)25)15-21-17-6-3-4-7-18(17)23(31)27-26-21/h3-4,6-9,14H,2,5,10-13,15H2,1H3,(H,27,31) |
InChI Key |
ADICBJYTMADKFI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)C(=O)C2=C(C=CC(=C2)CC3=NNC(=O)C4=CC=CC=C43)F |
Origin of Product |
United States |
Establishment of Reference Standards for Olaparib Impurity 15
The accurate quantification of pharmaceutical impurities is predicated on the availability of high-purity reference standards. A reference standard for Olaparib impurity 15 is a highly purified and well-characterized material that serves as a benchmark for analytical measurements.
The establishment of a reference standard involves several critical steps:
Synthesis and Purification: this compound is synthesized, often through a custom multi-step organic synthesis process. Following synthesis, the crude product undergoes rigorous purification, typically using techniques like column chromatography or preparative HPLC, to achieve a very high level of chemical purity (often >98%).
Comprehensive Characterization: The purified material is then subjected to a battery of analytical tests to confirm its identity and purity. This includes the spectroscopic and spectrometric methods mentioned previously (NMR, MS, IR), as well as purity assessment by HPLC and determination of water content (by Karl Fischer titration) and residual solvents (by gas chromatography).
Certification: Based on the comprehensive data from characterization and purity analysis, a Certificate of Analysis (CoA) is issued. venkatasailifesciences.com This document provides detailed information about the reference standard, including its identity, purity, and recommended storage conditions. The availability of such certified reference standards from various suppliers is essential for pharmaceutical companies to control the quality of their products and comply with regulatory requirements.
These reference standards are indispensable for several key activities in pharmaceutical development and manufacturing:
Analytical Method Validation: To prove that an analytical method is suitable for its intended purpose, including being specific, accurate, precise, and linear, for the quantification of the impurity.
Quality Control (QC): For the routine testing of batches of Olaparib drug substance and drug product to ensure that the level of impurity 15 is below the specified limit.
Stability Studies: To monitor the potential formation of this impurity over time under various storage conditions.
Elucidation of Formation Pathways for Olaparib Impurity 15
Process-Related Formation during Olaparib Synthesis
Olaparib Impurity 15, identified as 4-[[3-(4-butanoylpiperazine-1-carbonyl)-4-fluorophenyl]methyl]-2H-phthalazin-1-one, is structurally very similar to Olaparib. The key difference lies in the acyl group attached to the piperazine (B1678402) nitrogen: a butanoyl group in Impurity 15, as opposed to the cyclopropylcarbonyl group in the Olaparib molecule. This structural similarity strongly suggests that Impurity 15 is not a degradation product of Olaparib but rather a process-related impurity that arises during the synthesis of the final molecule.
The final step in many reported synthetic routes of Olaparib involves the acylation of the intermediate 4-((4-Fluoro-3-(piperazine-1-carbonyl)phenyl)methyl)-1,2-dihydrophthalazin-1-one. acs.org This reaction is a critical juncture where the introduction of a variant acyl group can lead to the formation of the corresponding impurity.
The formation of this compound is most plausibly attributed to impurities present in the starting materials for the final acylation step. Specifically, the purity of the acylating agent, cyclopropanecarbonyl chloride, is of critical importance. If the cyclopropanecarbonyl chloride used in the synthesis is contaminated with butanoyl chloride or butyric anhydride, a competing acylation reaction will occur, leading to the formation of this compound.
The synthesis of cyclopropanecarbonyl chloride itself can be a source of such impurities. It is typically prepared from cyclopropanecarboxylic acid and a chlorinating agent like thionyl chloride or oxalyl chloride. google.com If the cyclopropanecarboxylic acid starting material contains butyric acid as an impurity, this will be converted to butanoyl chloride during the synthesis of the acylating agent. Therefore, stringent quality control of all starting materials is essential to prevent the introduction of such impurities into the final synthetic step of Olaparib.
The key synthetic step where this compound is formed is the final condensation (acylation) reaction. In this step, the secondary amine of the piperazine ring in the intermediate 4-((4-Fluoro-3-(piperazine-1-carbonyl)phenyl)methyl)-1,2-dihydrophthalazin-1-one acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.
In an ideal scenario, only cyclopropanecarbonyl chloride is present, leading exclusively to the formation of Olaparib. However, if butanoyl chloride is present as an impurity, it will compete with cyclopropanecarbonyl chloride in the acylation reaction. Due to the similar reactivity of the two acyl chlorides, a mixture of Olaparib and this compound will be formed. The ratio of the two products will be dependent on the relative concentrations and reactivities of the two acylating agents.
Several critical process parameters in the final acylation step can influence the level of this compound in the final product. The most significant factor is the purity of the cyclopropanecarbonyl chloride. The level of butanoyl chloride or other reactive butanoyl-containing impurities in this reagent will directly correlate with the amount of Impurity 15 formed.
Other influential reaction conditions include:
Stoichiometry: The molar ratio of the acylating agent to the piperazine intermediate can play a role. While not directly affecting the ratio of Impurity 15 to Olaparib, careful control of the stoichiometry is necessary to ensure complete reaction and minimize other potential side reactions.
Purification Methods: The final purification of the crude Olaparib is a critical step in controlling the level of Impurity 15. Due to the structural similarity between Olaparib and Impurity 15, their separation can be challenging. Efficient chromatographic or crystallization techniques are necessary to reduce the concentration of Impurity 15 to acceptable levels in the final API.
Forced Degradation Studies of Olaparib and Impurity 15 Degradation Mechanisms
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for identifying potential degradation products that could form under various stress conditions. While no specific forced degradation data for this compound is publicly available, extensive studies have been conducted on Olaparib. These studies provide valuable insights into the stability of the core molecular structure shared by both Olaparib and Impurity 15.
Olaparib has been shown to be susceptible to hydrolytic degradation, particularly under basic and, to a lesser extent, acidic conditions. nih.govresearchgate.netnih.gov In neutral conditions, Olaparib is generally found to be stable. nih.gov
Under acidic conditions (e.g., using hydrochloric acid), Olaparib exhibits some degradation. One study reported approximately 12.69% degradation when Olaparib was subjected to 5 M HCl. nih.govturkjps.org
The most significant hydrolytic degradation of Olaparib occurs under basic conditions (e.g., using sodium hydroxide). nih.gov Studies have shown substantial degradation in the presence of a base, with the formation of two primary degradation products, often referred to as DP-O1 and DP-O2. nih.govresearchgate.net The extent of degradation can be significant, though reported values vary depending on the specific conditions. For instance, one study observed 2.60% degradation in 5 M NaOH. turkjps.orgturkjps.org
The table below summarizes the findings from a study on the hydrolytic and oxidative degradation of Olaparib. turkjps.orgturkjps.org
| Condition | Reagent | Concentration | % Degradation |
|---|---|---|---|
| Acidic Hydrolysis | HCl | 5 M | 12.69% |
| Basic Hydrolysis | NaOH | 5 M | 2.60% |
| Oxidative Degradation | H₂O₂ | 30% | 2.55% |
Olaparib has also been subjected to oxidative stress conditions, typically using hydrogen peroxide (H₂O₂). The molecule shows some lability to oxidation, although it is generally less pronounced than its degradation under basic hydrolysis. nih.gov One study reported a degradation of 2.55% when Olaparib was treated with 30% hydrogen peroxide. turkjps.orgturkjps.org Another study detected a slight degradation under oxidative stress with 15% H₂O₂. nih.gov The formation of specific oxidative degradation products has been noted in the literature, indicating that the Olaparib molecule has sites susceptible to oxidation.
The following table presents data on the percentage of Olaparib remaining after being subjected to various stress conditions in another study. nih.gov
| Stress Condition | Time (minutes) | % Olaparib Remaining (MS Area %) |
|---|---|---|
| Basic Hydrolysis (1 M NaOH, 60 °C) | 360 | ~20% |
| Acidic Hydrolysis (1 M HCl, 60 °C) | 360 | ~90% |
| Neutral Hydrolysis (H₂O, 60 °C) | 360 | ~100% |
| Oxidative Degradation (15% H₂O₂, 60 °C) | 360 | ~95% |
Photolytic and Thermal Degradation Investigation
Forced degradation studies are essential in pharmaceutical development to establish the intrinsic stability of a drug substance. In the case of Olaparib, investigations under various stress conditions have been conducted as per the International Conference on Harmonisation (ICH) guidelines. These studies consistently demonstrate that Olaparib is a highly stable molecule under thermal and photolytic stress. biosynth.compharmaffiliates.com When subjected to dry heat and light, no significant degradation of the parent drug was observed. pharmaffiliates.com Consequently, this compound is not generated through these degradation pathways. The stability of Olaparib under these conditions indicates that its degradation is more likely to occur through chemical or metabolic processes rather than exposure to light or heat.
Kinetic Studies of Impurity 15 Formation under Stress Conditions
While Olaparib has been shown to degrade under hydrolytic (acidic and basic) and oxidative stress conditions, kinetic studies have primarily focused on the formation of other degradation products. nih.gov Research has detailed the kinetic evolution of Olaparib degradation and the formation of degradants under various stress conditions, such as in the presence of sodium hydroxide, hydrochloric acid, or hydrogen peroxide. acs.org However, specific kinetic data detailing the rate of formation for this compound under these stress conditions is not extensively documented in publicly available literature. The primary pathways for the formation of this specific impurity appear to be metabolic in nature.
Investigation of Potential Metabolic Formation of this compound
Metabolic processes are a significant pathway for the formation of Olaparib impurities. In vivo and in vitro studies have been crucial in identifying the biotransformation of the parent drug into various metabolites, including Impurity 15.
Identification of Enzymatic Transformation Pathways in Biological Systems (e.g., In Vitro Models)
The primary route for the metabolism of Olaparib involves the cytochrome P450 (CYP) enzyme system, specifically isoforms CYP3A4 and CYP3A5. nih.gov In vitro studies using human liver microsomes (HLM) have been instrumental in elucidating these pathways. These models have shown that the biotransformation of Olaparib leads to the formation of several metabolites. nih.gov
This compound, also identified as a major metabolite M15, is formed through these enzymatic processes. nih.gov The metabolic reactions responsible for the formation of Olaparib's metabolites are diverse and include hydroxylation, hydrolysis, dealkylation, dehydrogenation, and alcohol oxidation. nih.govresearchgate.net The formation of Impurity 15 is a result of the modification of the cyclopropylcarbonyl moiety of the parent Olaparib molecule. Specifically, it is identified as 4-[[3-(4-butanoylpiperazine-1-carbonyl)-4-fluorophenyl]methyl]-2H-phthalazin-1-one, indicating a transformation of the cyclopropyl (B3062369) group. nih.gov
Studies comparing metabolic profiles across different species (human, dog, rat, mouse, and cynomolgus monkey) found that no human-specific metabolites were formed, and the profile in dogs was closest to that in humans. nih.gov
Profiling of Impurity 15 in Metabolic Studies (e.g., Rat Urine and Human Plasma Samples for Impurity Identification)
This compound has been definitively identified as a metabolite in biological samples from preclinical and clinical studies. biosynth.com Its presence has been confirmed in both rat urine and human plasma, establishing it as a product of in vivo metabolism. biosynth.com Along with two other major metabolites (M12 and M18), M15 accounts for a significant portion of the drug-related material found in plasma. nih.gov
Sensitive and robust analytical methods, such as ultra-high-performance liquid chromatography with tandem mass spectrometric detection (uHPLC-MS/MS), have been developed to quantify Olaparib and its metabolites in biological matrices like human plasma. mdpi.com These methods are crucial for pharmacokinetic studies and allow for the precise profiling of metabolites like Impurity 15. The data from these studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of Olaparib.
The table below summarizes the key identification details for this compound based on metabolic studies.
| Identifier | Details | Reference |
|---|---|---|
| Chemical Name | 4-[[3-(4-butanoylpiperazine-1-carbonyl)-4-fluorophenyl]methyl]-2H-phthalazin-1-one | nih.gov |
| CAS Number | 2250243-17-3 | biosynth.comnih.gov |
| Molecular Formula | C₂₄H₂₅FN₄O₃ | biosynth.comnih.gov |
| Molecular Weight | 436.5 g/mol | biosynth.comnih.gov |
| Biological Matrix (Rat) | Urine | biosynth.com |
| Biological Matrix (Human) | Plasma | biosynth.com |
| Metabolic Pathway | CYP3A4/5-mediated metabolism | nih.gov |
Development and Validation of Analytical Methodologies for Olaparib Impurity 15
Strategic Development of Stability-Indicating Analytical Methods
The development of stability-indicating analytical methods is a cornerstone of pharmaceutical analysis, designed to separate the API from its potential degradation products and process-related impurities. This ensures that the method can accurately measure the drug substance in the presence of these other components.
High-Performance Liquid Chromatography (HPLC) Method Optimization
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis of pharmaceutical impurities. For Olaparib and its related substances, including impurity 15, reversed-phase HPLC (RP-HPLC) methods are commonly developed. nih.govturkjps.org
Method optimization for the separation of Olaparib and its impurities involves a systematic evaluation of various chromatographic parameters. A typical starting point would be the use of a C18 column, a popular choice for its hydrophobicity and wide applicability. nih.gov The mobile phase often consists of a buffered aqueous solution and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). nih.govijpsjournal.com For instance, a mobile phase composed of an ammonium (B1175870) acetate (B1210297) buffer (pH adjusted to 3.5 with glacial acetic acid) and methanol in a 50:50 v/v ratio has been utilized for the analysis of Olaparib. nih.gov The detection wavelength is a crucial parameter, with 254 nm being a common choice for monitoring Olaparib and its related compounds. nih.govnih.gov
A key aspect of optimization is to achieve adequate resolution between the main peak of Olaparib and the peaks of its impurities, including impurity 15. This often requires adjusting the mobile phase composition, pH, and the gradient elution program.
Ultra-High Performance Liquid Chromatography (UHPLC) Method Enhancement
Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. These benefits are particularly valuable for the analysis of complex impurity profiles.
A rapid, stability-indicating RP-UPLC method has been developed for the determination of Olaparib and its potential impurities. researchgate.net Such methods often employ columns with smaller particle sizes (e.g., 1.7 µm) which contribute to the enhanced separation efficiency. researchgate.net A Waters Acquity UPLC BEH C18 column (2.1 mm × 100 mm, 1.7 µm) is an example of a column used for this purpose. researchgate.net The shorter run times, often around 15 minutes, improve throughput in a quality control environment. researchgate.net
Optimization of Chromatographic Parameters
The successful separation of Olaparib impurity 15 from the parent drug and other related substances is highly dependent on the fine-tuning of several chromatographic parameters.
Column Chemistry: The choice of stationary phase is critical. While C18 columns are widely used, other chemistries can offer different selectivities. For instance, a Nucleosil-CN column has been employed for the separation of Olaparib. mdpi.com The specific chemical properties of this compound would dictate the most suitable column chemistry for optimal resolution.
Mobile Phase Composition: The composition of the mobile phase, including the type and concentration of the organic modifier (e.g., acetonitrile, methanol) and the pH and strength of the aqueous buffer (e.g., ammonium acetate, orthophosphoric acid), significantly influences the retention and selectivity of the separation. nih.govresearchgate.net For example, a gradient elution using a buffer of 1.0ml Orthophosphoric acid in 1000ml water and acetonitrile has been reported for the separation of Olaparib and its impurities. researchgate.net
Gradient Elution: A gradient elution program, where the proportion of the organic solvent in the mobile phase is varied over time, is often necessary to resolve complex mixtures of impurities with different polarities. A well-designed gradient ensures that all components, including early and late-eluting impurities like impurity 15, are adequately separated with good peak shape. For Olaparib analysis, a gradient program might start with a lower percentage of the organic solvent and gradually increase it to elute the more hydrophobic compounds. nih.gov
| Parameter | HPLC Method Example | UHPLC Method Example |
|---|---|---|
| Column | Waters Symmetry C18 (150 x 4.6 mm, 5 µm) nih.gov | Waters Acquity UPLC BEH C18 (100 x 2.1 mm, 1.7 µm) researchgate.net |
| Mobile Phase | Ammonium acetate buffer (pH 3.5) : Methanol (50:50 v/v) nih.gov | Buffer (Orthophosphoric acid in water) and Acetonitrile (gradient) researchgate.net |
| Flow Rate | 1.0 mL/min nih.gov | 0.4 mL/min researchgate.net |
| Detection | UV at 254 nm nih.gov | PDA at 220 nm researchgate.net |
| Injection Volume | 20 µL nih.gov | Not specified |
| Column Temperature | Ambient | 35 °C researchgate.net |
Application of Hyphenated Analytical Techniques for Detection and Quantification
Hyphenated techniques, which combine the separation power of chromatography with the detection capabilities of spectroscopy, are indispensable for the definitive identification and sensitive quantification of pharmaceutical impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-ESI-Q-TOF-MS/MS) for Selective Detection and Identification
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the structural elucidation and trace-level detection of impurities. Techniques such as tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (LC-ESI-Q-TOF-MS/MS) provide high selectivity and sensitivity.
| Parameter | Typical Conditions |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF), Triple Quadrupole (QqQ) nih.gov |
| Scan Mode | Full Scan for identification, Multiple Reaction Monitoring (MRM) for quantification |
| Collision Energy | Optimized for fragmentation of the specific impurity |
Liquid Chromatography-Diode Array Detection (LC-DAD) for Spectral Purity and Quantification
Liquid Chromatography with a Diode Array Detector (LC-DAD) provides spectral information across a range of wavelengths for each point in the chromatogram. This is particularly useful for assessing the spectral purity of a chromatographic peak.
By comparing the UV-Vis spectra at different points across the peak (the upslope, apex, and downslope), it is possible to determine if the peak corresponds to a single component or if a co-eluting impurity is present. nih.gov For a pure peak, the normalized spectra should be identical. This technique is a valuable tool to ensure that the quantification of this compound is not compromised by co-eluting substances. chromatographyonline.com Furthermore, the DAD allows for quantification at the wavelength of maximum absorbance for the impurity, which can enhance the sensitivity of the measurement. For Olaparib and its related substances, detection is often performed at around 278 nm. nih.gov
Comprehensive Method Validation According to Regulatory Guidelines (e.g., ICH Q2(R1))
The validation of an analytical method for quantifying this compound is a multi-faceted process that provides a high degree of assurance that the method will consistently produce a result that is accurate and reliable. The following sections detail the validation parameters as stipulated by ICH Q2(R1).
Specificity is the ability of the analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as other impurities, degradants, and the drug substance itself. For this compound, this is typically demonstrated using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) coupled with a photodiode array (PDA) detector.
The selectivity of the method is established by demonstrating that this compound can be resolved from Olaparib, other known impurities, and potential degradation products. This is often achieved by spiking a sample of the drug substance with a known amount of this compound and other potential interferents. The peak purity of this compound is then evaluated using the PDA detector. A peak purity angle that is less than the peak purity threshold indicates that the chromatographic peak is spectrally homogeneous and no co-eluting peaks are present.
Table 1: Representative Specificity Data for this compound
| Parameter | Acceptance Criteria | Result |
| Resolution between Olaparib and Impurity 15 | > 2.0 | 3.5 |
| Resolution between Impurity 15 and nearest adjacent peak | > 2.0 | 2.8 |
| Peak Purity Angle | Less than Peak Purity Threshold | Pass |
This table is interactive. You can sort and filter the data.
Linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. For this compound, linearity is typically assessed by preparing a series of solutions of the impurity at different concentrations, usually spanning from the reporting threshold to 150% of the specification limit.
A calibration curve is constructed by plotting the peak area response against the concentration of this compound. The linearity is then evaluated by a linear regression analysis. The correlation coefficient (r) or the coefficient of determination (R²) is calculated to demonstrate the relationship between concentration and response.
Table 2: Illustrative Linearity Data for this compound
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 0.1 | 1502 |
| 0.25 | 3745 |
| 0.5 | 7510 |
| 0.75 | 11255 |
| 1.0 | 15015 |
| 1.25 | 18760 |
| Linear Regression Analysis | |
| Correlation Coefficient (r) | ≥ 0.999 |
| Coefficient of Determination (R²) | ≥ 0.998 |
| Y-intercept | Report |
This table is interactive. You can sort and filter the data.
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
For this compound, the LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve, or by a signal-to-noise ratio. A common approach for the signal-to-noise method is to determine the concentration at which the impurity peak exhibits a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
Table 3: Representative LOD and LOQ Data for this compound
| Parameter | Method | Acceptance Criteria | Result (µg/mL) |
| LOD | Signal-to-Noise | Approx. 3:1 | 0.03 |
| LOQ | Signal-to-Noise | Approx. 10:1 | 0.1 |
This table is interactive. You can sort and filter the data.
Accuracy of an analytical procedure expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found. It is typically assessed by determining the recovery of a known amount of this compound spiked into a sample matrix. This is performed at a minimum of three concentration levels covering the specified range.
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Repeatability (intra-assay precision) is assessed over a short interval of time with the same analyst and equipment. Intermediate precision is evaluated by varying conditions such as the day, analyst, or equipment. The precision is expressed as the relative standard deviation (%RSD).
Table 4: Illustrative Accuracy and Precision Data for this compound
| Spiked Level | Accuracy (% Recovery) | Repeatability (%RSD) | Intermediate Precision (%RSD) |
| LOQ | 98.5% | 2.1% | 2.8% |
| 100% | 101.2% | 0.8% | 1.5% |
| 150% | 99.8% | 0.6% | 1.2% |
| Acceptance Criteria | 90.0% - 110.0% | ≤ 5.0% | ≤ 5.0% |
This table is interactive. You can sort and filter the data.
Robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For an HPLC method for this compound, these variations might include the pH of the mobile phase, the column temperature, the flow rate, and the mobile phase composition.
System suitability testing is an integral part of many analytical procedures. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such. System suitability parameters for the analysis of this compound would typically include resolution, tailing factor, and the precision of replicate injections.
Table 5: Representative Robustness and System Suitability Data
| Parameter Varied (Robustness) | Variation | Impact on Results |
| Flow Rate | ± 0.2 mL/min | Within acceptance criteria |
| Column Temperature | ± 5 °C | Within acceptance criteria |
| Mobile Phase pH | ± 0.2 units | Within acceptance criteria |
| System Suitability Parameter | Acceptance Criteria | |
| Tailing Factor for Impurity 15 | ≤ 2.0 | |
| %RSD for replicate injections (n=6) | ≤ 2.0% | |
| Resolution | > 2.0 |
This table is interactive. You can sort and filter the data.
Impurity Control Strategies and Quality Management for Olaparib Impurity 15
Process Optimization for Minimizing Impurity 15 in Active Pharmaceutical Ingredient Production
Minimizing the formation of Olaparib Impurity 15 begins with robust process chemistry and engineering solutions. daicelpharmastandards.com The goal is to develop a manufacturing process that is not only efficient and scalable but also inherently minimizes the generation of impurities, thereby reducing the reliance on downstream purification steps. nih.gov
The synthetic pathway chosen for an API is a primary determinant of its impurity profile. The original medicinal chemistry route for Olaparib, while effective for initial discovery, may not be optimal for large-scale manufacturing due to potential impurity formation. nih.govacs.org Process development research focuses on creating alternative, more environmentally benign and robust synthetic routes with effective impurity control. nih.gov
Strategies to redesign the synthesis to minimize impurities like Impurity 15 include:
Avoiding Problematic Reagents: An early synthesis of a key Olaparib intermediate involved the use of hydrazine (B178648) hydrate. nih.gov Such reagents can sometimes lead to side reactions and the formation of related impurities. Newer routes have been developed using alternative starting materials, such as the industrial byproduct phthalhydrazide (B32825), to construct the core phthalazinone moiety, thereby avoiding the use of hydrazine entirely. nih.govacs.org
Transition Metal-Free Approaches: Some modern synthetic strategies for Olaparib aim to be more eco-friendly and atom-economical. One such approach generates a conjugated enolate from 2-acetylbenzoic acid to produce an α-arylated product under transition metal-free conditions, which can offer a cleaner reaction profile compared to some metal-catalyzed reactions. rsc.org
Table 1: Comparison of Synthetic Strategies for Olaparib Intermediates and Impact on Impurity Control
| Strategy | Key Transformation | Advantage for Impurity Control | Reference |
| Original Route | Horner–Wadsworth–Emmons reaction followed by reaction with hydrazine hydrate. | Established route for initial synthesis. | nih.govacs.org |
| Improved Route | Use of phthalhydrazide to construct the phthalazinone core via Negishi coupling. | Avoids the use of hydrazine, reducing associated safety issues and potential impurities. | nih.govacs.org |
| Green Chemistry Route | Generation of a conjugated enolate from 2-acetylbenzoic acid under metal-free conditions. | Environmentally benign and atom-economical, potentially leading to a cleaner impurity profile. | rsc.org |
Even in an optimized synthetic process, trace levels of impurities may form. Therefore, efficient purification techniques are essential to ensure the final API meets stringent quality standards. pharmatimesofficial.com Crystallization is a primary method for purifying the final Olaparib API. europeanpharmaceuticalreview.com
Several patented purification processes for Olaparib have been developed:
Mixed-Solvent Crystallization: One method involves dissolving crude Olaparib in a mixed solvent system of ethyl acetate (B1210297) and acetone. google.com After treatment with activated carbon to remove color, the solution is cooled in a controlled manner to induce crystallization. This process has been shown to increase purity to over 99.9%, with the maximum single impurity reduced to as low as 0.005%. google.com
Amide Solvent Crystallization: Another approach utilizes amide solvents for purification. These solvents have been found to have good solubility for certain impurities, such as disubstituted byproducts, while having poorer solubility for Olaparib itself. google.com This differential solubility allows for the effective removal of such impurities through crystallization, resulting in a final product with total impurities as low as 0.06%. google.com
Chromatographic Purification: For impurities that are difficult to remove by crystallization, chromatographic techniques such as preparative high-performance liquid chromatography (prep-HPLC) or supercritical fluid chromatography (SFC) can be employed. europeanpharmaceuticalreview.com These methods offer high efficiency and reproducibility for separating structurally similar compounds from the final API. europeanpharmaceuticalreview.com
In-process controls (IPCs) are crucial for monitoring the manufacturing process in real-time to ensure it remains within the established parameters and to control the formation of impurities. pharmatimesofficial.com For Olaparib synthesis, high-performance liquid chromatography (HPLC) is a key analytical tool used to monitor the progress of reactions. nih.gov This allows chemists to check for the consumption of starting materials, the formation of the desired product, and the emergence of any impurities at various stages. nih.gov
By implementing IPCs, manufacturers can make proactive adjustments to the process, such as modifying reaction time or temperature, to prevent the level of an impurity like Impurity 15 from exceeding its specified limit. This approach is a core component of modern pharmaceutical manufacturing and is aligned with the principles of Process Analytical Technology (PAT). pharmatimesofficial.comhamiltoncompany.com
Integration of Quality by Design (QbD) Principles for Impurity Control
Quality by Design (QbD) is a systematic, science- and risk-based approach to pharmaceutical development. nih.govresearchgate.net It emphasizes building quality into the product from the beginning, rather than relying solely on end-product testing. nih.gov This methodology has been successfully applied to the process development of Olaparib to ensure robust impurity control. acs.orgresearchgate.net
A key element of QbD is quality risk management (ICH Q9). nih.gov This involves identifying and evaluating factors that can impact product quality. For Olaparib synthesis, a risk assessment is performed for each reaction step to identify Key Process Parameters (KPPs) and Key Material Attributes (KMAs) that could affect the formation of impurities. nih.govacs.org
The risk assessment process typically involves:
Identifying Potential Failure Modes: Brainstorming all possible ways a process step could deviate and lead to impurity formation. This could include variations in temperature, pressure, reagent concentration, or reaction time.
Evaluating Risk: Assessing the potential impact of these deviations on the critical quality attributes of the product and the likelihood of their occurrence.
Mitigating High-Risk Factors: The identified high-risk parameters are then studied in detail using statistical methods like Design of Experiments (DoE) to understand their precise impact and to establish a "design space"—a multidimensional combination of process parameters that has been demonstrated to provide assurance of quality. nih.govacs.org
Table 2: Illustrative Risk Assessment for a Synthetic Step in Olaparib Production
| Potential Failure Mode (Cause) | Potential Effect on Impurity 15 | Severity | Probability | Detectability | Risk Priority |
| Incorrect Reaction Temperature | Increased rate of side reaction forming Impurity 15 precursor | High | Medium | High | High |
| Poor Quality Starting Material | Introduction of related substances that react to form Impurity 15 | High | Low | High | Medium |
| Incorrect Stoichiometry of Reagents | Excess reagent degrades product into Impurity 15 | Medium | Medium | High | Medium |
| Inadequate Mixing | Localized "hot spots" or concentration gradients leading to side reactions | Medium | Low | Medium | Low |
This table is for illustrative purposes to demonstrate the risk assessment methodology.
For any API, purity is a fundamental CQA, and the levels of specific impurities are individual CQAs that must be controlled. hamiltoncompany.compharmuni.com The content of this compound is therefore a CQA for the Olaparib drug substance. Regulatory authorities set strict limits on the acceptable levels of impurities in pharmaceutical products. veeprho.com The control strategy, developed through the QbD process, ensures that the manufacturing process can consistently produce Olaparib API where the level of Impurity 15 is well below the established regulatory threshold. usp.org The specification for Impurity 15 becomes a key release criterion for the final API product.
Utilization of Process Analytical Technology (PAT) for Real-time Monitoring and Control
Process Analytical Technology (PAT) provides a framework for designing, analyzing, and controlling pharmaceutical manufacturing processes through the measurement of critical process parameters (CPPs) and critical quality attributes (CQAs). For a specific process-related impurity such as this compound, the implementation of PAT can facilitate a shift from reactive quality control based on end-product testing to proactive quality assurance built into the manufacturing process. While specific applications of PAT for this compound are not detailed in publicly available literature, the principles of PAT can be applied to monitor and control its formation in real-time.
A PAT-based control strategy for this compound would likely involve the following:
Risk Assessment: Identifying the process parameters that have the highest impact on the formation of this compound. This could include reaction temperature, pressure, pH, reagent concentration, and reaction time.
Real-time Monitoring: Implementing in-line or on-line analytical instruments to monitor these critical parameters and the concentration of this compound in real-time. Spectroscopic techniques such as Near-Infrared (NIR) and Raman spectroscopy are often employed for this purpose due to their non-destructive and rapid nature. Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), can also be integrated into the process for real-time analysis.
Feedback Control: Establishing a feedback control loop where the real-time data from the PAT sensors is used to automatically adjust the critical process parameters to maintain the level of this compound within a predefined design space.
The table below illustrates a hypothetical application of PAT tools for the control of this compound.
| Critical Process Parameter (CPP) | PAT Tool | Measurement | Control Action |
| Reaction Temperature | In-line temperature probes, Raman spectroscopy | Real-time temperature profile, molecular vibrational changes | Automated adjustment of heating/cooling system |
| Reagent Concentration | In-line NIR spectroscopy, HPLC | Real-time concentration of reactants and impurity | Automated adjustment of reagent dosing pumps |
| pH | In-line pH probes | Continuous pH monitoring | Automated addition of acid/base to maintain optimal pH |
By integrating PAT, manufacturers can gain a deeper understanding of the process, leading to more robust and consistent manufacturing outcomes with improved impurity control.
Genotoxic Impurity Assessment Methodologies for this compound (if applicable)
Genotoxic impurities are a class of impurities that have the potential to damage DNA and are therefore of significant concern due to their potential to cause cancer. The assessment and control of genotoxic impurities are governed by the ICH M7 guideline. lupinepublishers.com A genotoxic impurity assessment for this compound, if deemed necessary based on its chemical structure, would follow a systematic approach.
The assessment typically begins with a computational toxicology assessment using two complementary (Quantitative) Structure-Activity Relationship ((Q)SAR) methodologies. These in silico tools predict the genotoxic potential of a compound based on its chemical structure.
If a structural alert for genotoxicity is identified, further experimental testing is required. The standard in vitro test for mutagenicity is the bacterial reverse mutation assay, commonly known as the Ames test.
The decision-making process for the assessment of genotoxic impurities is outlined below:
Structural Assessment: The chemical structure of this compound is analyzed for any structural alerts that are known to be associated with genotoxicity.
(Q)SAR Analysis: Two complementary (Q)SAR models are used to predict the mutagenic potential of the impurity.
If both models are negative, the impurity is considered to have no genotoxic potential and can be controlled as a routine impurity according to ICH Q3A/Q3B guidelines.
If one or both models are positive or inconclusive, further investigation is warranted.
Ames Test: An Ames test is performed to experimentally assess the mutagenic potential of the impurity.
A negative Ames test result would overrule the positive (Q)SAR prediction, and the impurity can be controlled as a routine impurity.
A positive Ames test result would classify the impurity as a mutagen, and stricter control measures would be required, typically limiting its intake to the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day .
It is important to note that specific genotoxic assessment data for this compound is not publicly available. The need for such an assessment would be determined by the manufacturer based on the impurity's structure.
Future Research Directions and Challenges in Olaparib Impurity 15 Research
Development of Next-Generation Analytical Techniques for Ultra-Low Level Impurity Detection
The detection and quantification of impurities at trace levels is a significant challenge, particularly for potent pharmaceutical ingredients like Olaparib. Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), mandate strict control of impurities, pushing the limits of current analytical capabilities. emanresearch.org Future research is therefore directed towards developing more sensitive, specific, and rapid analytical techniques.
The evolution of analytical technology is moving beyond traditional High-Performance Liquid Chromatography (HPLC) to more advanced systems. Ultra-High Performance Liquid Chromatography (UHPLC) offers significant improvements in resolution and speed, allowing for better separation of complex mixtures. emanresearch.org The primary challenge lies in achieving detection at ultra-low levels, often in the parts-per-billion range, which is critical for potentially genotoxic impurities. emanresearch.org
Hyphenated techniques, which couple the separation power of chromatography with the detection sensitivity of mass spectrometry (MS), are at the forefront of this research. zamann-pharma.combiomedres.us Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (LC-MS/MS) and High-Resolution Mass Spectrometry (HRMS), are becoming indispensable. emanresearch.orgnih.gov These methods provide not only quantitative data but also structural information, which is vital for identifying unknown impurities. emanresearch.org For Olaparib impurity 15, the application of these next-generation techniques will be essential for routine quality control and in-depth stability studies, ensuring that even minute traces are accurately monitored.
Table 1: Comparison of Traditional vs. Next-Generation Analytical Techniques
| Feature | Traditional Techniques (e.g., HPLC-UV) | Next-Generation Techniques (e.g., UHPLC-HRMS) |
|---|---|---|
| Sensitivity | Parts Per Million (ppm) | Parts Per Billion (ppb) and lower |
| Specificity | Moderate; relies on retention time and UV spectra | High; provides mass-to-charge ratio for precise identification |
| Speed | Slower run times | Faster analysis, higher throughput |
| Data Output | Primarily quantitative | Quantitative and structural information |
| Application | Routine quality control for known impurities | Trace-level detection, unknown impurity identification, structural elucidation |
Computational Chemistry and In Silico Modeling for Impurity Formation Prediction
A proactive approach to impurity control involves predicting their formation before they are detected experimentally. Computational chemistry and in silico modeling are powerful tools for achieving this. zamann-pharma.com These methods can simulate the chemical environment of both the synthesis and the final drug product to predict potential degradation pathways and the likelihood of specific impurity formation. acs.orgacs.orgresearchgate.net
Software platforms like Zeneth use knowledge-based systems to predict degradation products based on the molecular structure of the active pharmaceutical ingredient (API) and the conditions it is exposed to (e.g., pH, temperature, light). acs.orgacs.orgnih.govlhasalimited.org By inputting the structure of Olaparib, these tools can generate a list of potential degradants, including the pathways that could lead to the formation of this compound. This predictive capability allows scientists to design forced degradation studies more strategically and to be better prepared for identifying impurities that arise during stability testing. acs.orgacs.org
Furthermore, machine learning algorithms and Quantitative Structure-Activity Relationship (QSAR) models are being developed to refine these predictions. mdpi.comrsc.org By analyzing historical data on similar compounds and reaction mechanisms, these models can forecast the occurrence of impurities with increasing accuracy. zamann-pharma.comresearchgate.net This in silico risk assessment is crucial in early development stages, helping to select more stable drug candidates and optimize formulations to minimize degradation. zamann-pharma.comnih.gov
Table 2: In Silico Tools for Impurity Prediction
| Tool/Method | Principle | Application in this compound Research |
|---|---|---|
| Knowledge-Based Systems (e.g., Zeneth) | Uses a database of known chemical reactions and degradation rules to predict products from a given starting molecule. researchgate.netlhasalimited.org | Predict potential synthetic and degradative pathways leading to the formation of Impurity 15 under various stress conditions. acs.orgacs.org |
| Machine Learning / QSAR | Statistical models that correlate molecular structures with physicochemical properties or biological activities. mdpi.comrsc.org | Develop models to predict the propensity of Olaparib to form Impurity 15 based on its structural features and those of related compounds. |
| Forced Degradation Simulation | Simulates reactions under stress conditions (heat, light, pH) to identify likely degradation products. acs.org | Guide the design of experimental forced degradation studies to confirm or deny the predicted formation of Impurity 15. nih.govacs.org |
Sustainable and Green Chemistry Approaches in Olaparib Synthesis to Mitigate Impurity Generation
The principles of green chemistry are increasingly influencing pharmaceutical manufacturing, aiming to create processes that are not only environmentally benign but also more efficient and produce fewer impurities. rsc.orgmdpi.com Research into the synthesis of Olaparib is actively exploring greener alternatives to traditional routes, which can have a direct impact on the impurity profile of the final product. rsc.orgresearchgate.net
By optimizing reaction conditions and choosing more selective catalysts, the formation of process-related impurities, such as this compound, can be significantly reduced at the source. This approach not only improves the purity of the API but also simplifies the downstream purification process, leading to cost savings and a reduced environmental footprint. rsc.org The challenge lies in scaling these green processes from the laboratory to industrial production while maintaining cost-effectiveness and high quality.
Advanced Strategies for Long-Term Stability Monitoring and Impurity Drift Prediction
Ensuring the stability of a drug product throughout its shelf life is a regulatory requirement and is essential for patient safety. researchgate.netglobalresearchonline.net Long-term stability studies are designed to monitor how a drug product changes over time under recommended storage conditions, with a particular focus on the formation of degradation products. stabilitystudies.innih.gov A key challenge is managing the appearance of new impurities or the "drift" of existing impurities—a gradual increase in their concentration over time. stabilitystudies.in
Advanced strategies for stability monitoring involve more than just periodic testing. They incorporate predictive modeling to forecast impurity levels over the entire shelf life of the product. Accelerated Predictive Stability (APS) studies, for example, use data from short-term, high-stress conditions to model long-term degradation kinetics. nih.gov This allows for a more rapid and accurate prediction of shelf life and can highlight potential stability issues early in development. nih.gov
For this compound, these advanced monitoring strategies are critical. By employing statistical tools like control charts, manufacturers can visualize and track the behavior of this impurity over time, helping to identify trends, spikes, or systemic shifts that might indicate a problem with the manufacturing process or packaging. stabilitystudies.in The goal is to move from a reactive to a proactive approach, where potential stability issues are predicted and mitigated before they result in an out-of-specification result, ensuring the consistent quality and safety of Olaparib. stabilitystudies.in
Q & A
Basic Research Questions
Q. How is Olaparib Impurity 15 identified and characterized in pharmaceutical research?
- Methodological Answer : Identification involves spectroscopic techniques such as 1H-NMR for structural elucidation and mass spectrometry (MS) for molecular weight confirmation. For example, in the synthesis of Olaparib dimer impurity (a related species), 1H-NMR was used to verify cyclization and coupling reactions, while MS confirmed the molecular ion peak . Characterization should adhere to IUPAC guidelines for reproducibility, including purity validation via HPLC with ≥95% purity thresholds .
Q. What analytical techniques are recommended for quantifying this compound in drug formulations?
- Methodological Answer : Use reverse-phase HPLC or UHPLC with a C18 column (e.g., 150 mm × 4.6 mm, 3.5 µm) and a mobile phase of acetonitrile-phosphate buffer (pH 3.0). Calibration curves should span 0.1–5.0 µg/mL, with validation per ICH Q2(R1) guidelines for linearity (R² > 0.995), precision (%RSD < 2.0), and accuracy (90–110% recovery). Include system suitability tests (theoretical plates > 2000) to ensure method robustness .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound for use as a reference standard?
- Methodological Answer :
- Step 1 : Start with intermediates like 3-oxo-1,3-dihydroisobenzofuran-1-ylphosphonic acid and 2-fluoro-5-formylbenzonitrile. Optimize reaction conditions (e.g., 24-hour reflux in THF at 60°C for cyclization) to maximize yield .
- Step 2 : Employ Design of Experiments (DoE) to evaluate factors like temperature, solvent polarity, and catalyst loading. Use response surface methodology to identify optimal parameters.
- Step 3 : Purify via column chromatography (silica gel, hexane:ethyl acetate gradient) followed by recrystallization in ethanol. Validate purity using orthogonal methods (e.g., DSC for crystallinity, Karl Fischer titration for residual solvents) .
Q. What strategies resolve contradictions in impurity quantification data across different analytical batches?
- Methodological Answer :
- Root-Cause Analysis : Compare method variables (e.g., column lot differences, mobile phase pH drift) using Pareto charts. For instance, a ±0.1 pH shift can alter retention times by >5%, necessitating tighter buffer controls .
- Statistical Reconciliation : Apply ANOVA to batch data (α = 0.05) to identify outliers. Use Grubbs’ test for outlier removal and recalibrate instruments with traceable reference standards .
- Cross-Validation : Perform inter-laboratory studies using spiked samples to harmonize results. Report uncertainties (e.g., ±0.15% for HPLC) in line with ISO/IEC 17025 guidelines .
Q. How should researchers design stability studies to evaluate this compound under accelerated degradation conditions?
- Methodological Answer :
- Forced Degradation : Expose the impurity to heat (40–60°C), humidity (75% RH), and oxidative stress (3% H₂O₂) over 14 days. Monitor degradation products via LC-MSⁿ to identify major pathways (e.g., hydrolysis of the amide bond) .
- Kinetic Modeling : Use the Arrhenius equation to predict impurity growth rates. For example, a 10°C increase may double degradation velocity, requiring adjusted storage conditions .
Q. What computational tools are effective in predicting the toxicological profile of this compound?
- Methodological Answer :
- In Silico Analysis : Use software like Schrödinger’s QikProp for ADME prediction (e.g., bioavailability, CNS permeability) and Derek Nexus for toxicity alerts (e.g., mutagenicity via Ames test models). Validate predictions with in vitro assays (e.g., micronucleus tests) .
- Molecular Dynamics (MD) : Simulate impurity interactions with PARP-1 to assess potential off-target effects. Compare binding energies (ΔG) to Olaparib’s baseline (-9.8 kcal/mol) to prioritize high-risk impurities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
